Enzyme Inhibition Potency Against Aminopeptidase N: Intermediate Activity Between Shorter‑ and Longer‑Chain Analogues
(1‑Aminobutyl)phosphonic acid inhibits porcine kidney aminopeptidase N (APN) with an IC₅₀ of 15,000 nM [1]. This value positions it between the less potent shorter‑chain analogue (no direct IC₅₀ available for the ethyl derivative against APN, but general activity trends with chain length) and the more potent 1‑aminohexylphosphonic acid (IC₅₀ = 8,300 nM) [2]. The observed trend—increased inhibitory potency with increasing alkyl chain length—is consistent with hydrophobic binding pocket interactions in APN.
| Evidence Dimension | Inhibition of porcine kidney aminopeptidase N (APN) |
|---|---|
| Target Compound Data | IC₅₀ = 15,000 nM (1‑aminobutylphosphonic acid) |
| Comparator Or Baseline | 1‑aminohexylphosphonic acid: IC₅₀ = 8,300 nM |
| Quantified Difference | 1‑aminohexylphosphonic acid is 1.8‑fold more potent (lower IC₅₀) than the butyl derivative. |
| Conditions | Inhibition assay using Leu‑AMC substrate; enzyme source: pig kidney; data curated by ChEMBL |
Why This Matters
Users seeking a balanced inhibitor with intermediate lipophilicity and potency for aminopeptidase N studies should select the butyl analogue; the hexyl derivative offers higher potency but may exhibit different solubility and off‑target profiles.
- [1] BindingDB. (2010). BDBM50316029: 1‑aminobutylphosphonic acid (CHEMBL1089898). View Source
- [2] Therapeutic Target Database. (n.d.). 1‑aminohexylphosphonic acid drug info. View Source
